Diethyl-pythiDC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cancer Research: Pancreatic Ductal Adenocarcinoma (PDAC)

Diethyl-pythiDC has been used as a small molecule inhibitor to target prolyl 4-hydroxylase subunit alpha 1 (P4HA1), which is overexpressed in most cancers, including PDAC . High expression of P4HA1 is associated with tumor progression and poor clinical outcomes . Diethyl-pythiDC has shown inhibitory effects on cell proliferation, tumor progression/growth, and metastasis .

Cell Proliferation and Colony Formation

In various PDAC cell lines, treatment with Diethyl-pythiDC has been observed to reduce cell proliferation and colony formation . This suggests that Diethyl-pythiDC could be a potential therapeutic agent for controlling the growth of cancer cells .

Cell Cycle Arrest

Diethyl-pythiDC has been found to induce G2/M cell cycle arrest in PDAC cells . This means that the compound can potentially halt the cell division process, thereby inhibiting the growth of cancer cells .

Modulation of Epithelial-Mesenchymal Transition (EMT)

EMT is a process that allows a polarized epithelial cell to undergo multiple biochemical changes, enabling it to assume a mesenchymal cell phenotype. Diethyl-pythiDC has been found to modulate EMT markers (N-cadherin, E-cadherin, and vimentin), thereby reducing migration and invasion of PDAC cells .

Downregulation of Argonaute-2 (AGO2)

AGO2 is a component of microRNA biogenesis implicated in tumorigenesis. Diethyl-pythiDC has been found to reduce the expression of AGO2 and its downstream target, matrix metalloproteinase (MMP1) . This suggests that Diethyl-pythiDC could potentially be used to control the expression of genes involved in tumorigenesis .

Reduction of Tumor Growth and Metastasis in Animal Models

In preclinical animal models of PDAC, Diethyl-pythiDC has been observed to reduce tumor growth and metastasis . This indicates the potential of Diethyl-pythiDC as a therapeutic agent in the treatment of PDAC .

Colorectal Cancer (CRC) Research

In CRC cells, Diethyl-pythiDC has been found to reduce the malignant phenotypes by decreasing AGO2 and MMP1, which are P4HA1 target molecules . This suggests that Diethyl-pythiDC could potentially be used as a therapeutic agent in the treatment of CRC .

Prognostic Significance in PDAC

High expression of P4HA1 in PDAC is suggested to correlate with poor prognosis, and targeting P4HA1 with Diethyl-pythiDC could have therapeutic benefits . This highlights the potential of Diethyl-pythiDC as a prognostic marker and therapeutic agent in PDAC .

Mécanisme D'action

Target of Action

Diethyl-pythiDC is a selective, small molecule inhibitor of Collagen Prolyl 4-Hydroxylases (CP4Hs) . CP4Hs are enzymes involved in collagen synthesis and deposition, and they play a significant role in the deposition, remodeling, and signaling of the extracellular matrix, which facilitates tumor growth and metastasis .

Mode of Action

Diethyl-pythiDC interacts with its target, CP4Hs, by inhibiting their activity . The compound’s interaction with CP4Hs results in a reduction in collagen biosynthesis in cells .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl-pythiDC is the collagen synthesis pathway. By inhibiting CP4Hs, Diethyl-pythiDC disrupts the formation of 4-hydroxyproline from proline residues, a process that is essential for the proper folding of collagen polypeptide chains into stable triple-helical molecules . This disruption leads to a decrease in collagen biosynthesis .

Result of Action

Diethyl-pythiDC has been shown to reduce the malignant phenotypes of cancer cells, including cell proliferation, colony formation, invasion, migration, and tumor growth . It also induces G2/M cell cycle arrest . Furthermore, Diethyl-pythiDC reduces the expression of argonaute-2 (AGO2), a component of microRNA biogenesis implicated in tumorigenesis, and its downstream target, matrix metalloproteinase (MMP1) .

Action Environment

The action of Diethyl-pythiDC can be influenced by various environmental factors. For instance, the expression of P4HA1 in colorectal cancers (CRCs) was found to be independent of the patient’s age, race/ethnicity, gender, pathologic stage and grade, tumor location, and microsatellite instability (MSI) and p53 status . This suggests that the efficacy and stability of Diethyl-pythiDC may vary depending on these factors.

Orientations Futures

Diethyl-pythiDC has been shown to reduce proliferation, decrease colony formation, and increase G2/M cell cycle arrest in pancreatic ductal adenocarcinoma (PDAC) cells . It also increased protein expression of E-cadherin, an epithelial marker, and decreased the expression of N-cadherin and vimentin, the mesenchymal protein markers . This suggests that Diethyl-pythiDC and other inhibitors of collagen prolyl 4-hydroxylases (CP4Hs) may have potential therapeutic applications in the treatment of cancer .

Relevant Papers One paper discusses the prognostic significance of prolyl 4-hydroxylase subunit alpha 1 and the therapeutic efficacy of Diethyl-pythiDC, its small molecule inhibitor, in pancreatic ductal adenocarcinoma .

Propriétés

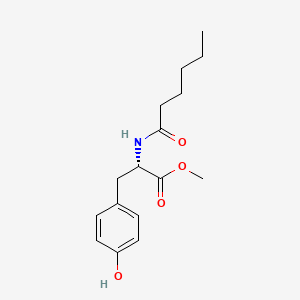

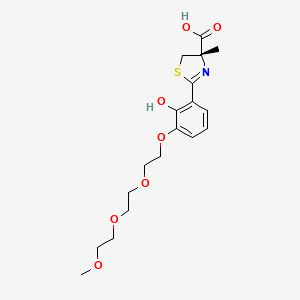

IUPAC Name |

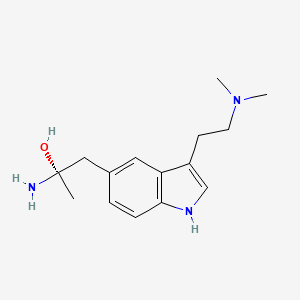

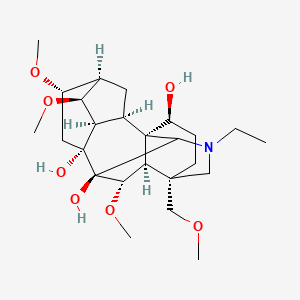

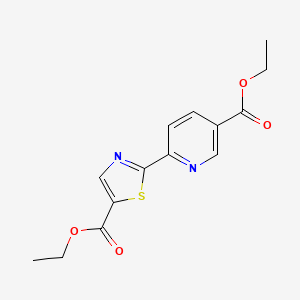

ethyl 2-(5-ethoxycarbonylpyridin-2-yl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-3-19-13(17)9-5-6-10(15-7-9)12-16-8-11(21-12)14(18)20-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMODRMOSSBWGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(S2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-pythiDC | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.